molecular formula C9H8Br2 B8265567 [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene

[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene

Cat. No.: B8265567
M. Wt: 275.97 g/mol
InChI Key: PRIOHWGYWNNMNG-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene is an organic compound with the molecular formula C9H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a (1Z)-1,3-dibromoprop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene typically involves the bromination of propenylbenzene derivatives. One common method is the addition of bromine to propenylbenzene under controlled conditions to ensure the formation of the (1Z) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Addition: Formation of dibromo or bromoalkane derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes.

Scientific Research Applications

[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene involves its interaction with various molecular targets. The bromine atoms and the double bond in the propenyl group make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

[(Z)-1,3-dibromoprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,7H2/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOHWGYWNNMNG-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/CBr)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.